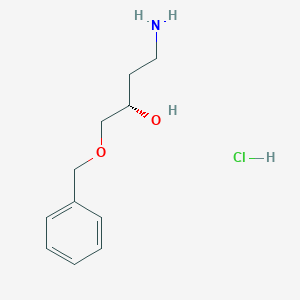

(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

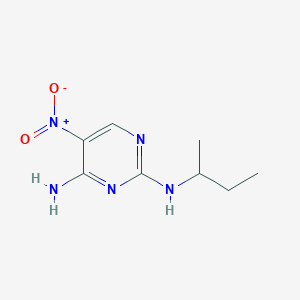

“(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride” is a compound that contains several functional groups. The “(2S)” indicates that the compound is a stereoisomer, specifically an enantiomer, with the configuration of the chiral center being "S" . The “4-amino” and “1-benzyloxy” denote the presence of an amino group and a benzyloxy group on the fourth and first carbons, respectively . The “butan-2-ol” indicates that the compound is a butanol, meaning it has a four-carbon chain with an alcohol group on the second carbon .

Molecular Structure Analysis

The compound contains a chiral center, which gives rise to its “(2S)” designation . The presence of the amino and benzyloxy groups, along with the alcohol group, would also significantly influence the compound’s three-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, melting point, solubility, and reactivity can be influenced by the functional groups present in the compound .Scientific Research Applications

Synthesis and Catalysis

(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride and its derivatives are valuable in the synthesis of enantiopure β-aminoalcohols, which are crucial intermediates in the preparation of various pharmaceuticals and fine chemicals. For example, enantiopure β-aminoalcohols derived from tartaric acid have been utilized with Ru(II) or Ir(I) complexes as ligands in the hydrogen transfer reduction of aryl alkyl ketones, achieving enantiomeric excesses up to 80% (Aboulaala et al., 2005). This demonstrates the compound's utility in asymmetric synthesis, offering a pathway to produce chiral molecules with high enantiomeric purity.

Materials Science

In materials science, the design and synthesis of novel compounds with specific functional groups, such as This compound , contribute to the development of advanced materials. Protic hydroxylic ionic liquids with two types of nitrogenous centers, synthesized from reactions involving similar structures, have shown potential due to their unique properties like low glass transition temperatures and high conductivity (Shevchenko et al., 2017). These materials could be beneficial in various applications, including electrolytes in energy devices and solvents in green chemistry.

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications and future directions for a compound like “(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride” would depend on its physical and chemical properties, as well as any bioactivity it might exhibit. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name |

(2S)-4-amino-1-phenylmethoxybutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVJVQIHZZSQOW-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2870106.png)

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870109.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)

![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)